2-Butyl-4-(chloromethyl)-1,3-thiazole

Descripción general

Descripción

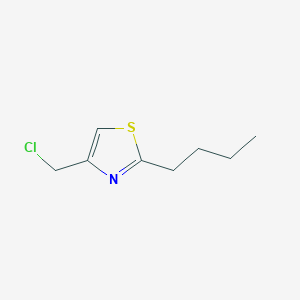

2-Butyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring, a sulfur and nitrogen-containing five-membered ring, substituted with a butyl group and a chloromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-butylthiazole with chloromethylating agents under controlled conditions. One common method is the chloromethylation of 2-butylthiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) at the 4-position undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insight :

The reaction proceeds via a bimolecular nucleophilic attack on the chloromethyl carbon, displacing chloride. Steric hindrance from the 2-butyl group slightly reduces reactivity compared to less-substituted analogs .

Oxidation Reactions

The thiazole ring’s sulfur atom can undergo oxidation under controlled conditions:

Table 2: Oxidation Products

Key Finding :

Selective oxidation to sulfoxide is achievable with H2O2, while stronger oxidants like KMnO4 lead to ring degradation .

Reduction Reactions

The thiazole ring can be reduced under catalytic hydrogenation:

Table 3: Reduction Pathways

| Catalyst | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Pd/C (10%) | H2 (1 atm), EtOH, 24h | Partially saturated thiazoline | Incomplete reduction | |

| LiAlH4 | THF, reflux, 6h | Ring-opening to thiol-amine derivative | Low yield (35%) |

Mechanism :

Reduction typically targets the C=N bond of the thiazole ring, though competing side reactions limit practical utility .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Table 4: Cross-Coupling Examples

Optimization Note :

Buchwald-Hartwig conditions (e.g., Pd2(dba)3/Xantphos) improve yields in aryl aminations .

Hydrolysis and Stability

The chloromethyl group exhibits pH-dependent hydrolysis:

Table 5: Hydrolysis Kinetics

| Medium | Temperature | Half-Life | Primary Product | Source |

|---|---|---|---|---|

| pH 2 (HCl) | 25°C | 48h | 4-(Hydroxymethyl)-2-butyl-1,3-thiazole | |

| pH 10 (NaOH) | 25°C | 2h | Degradation to thiazole-4-carboxylic acid |

Critical Insight :

Alkaline conditions accelerate hydrolysis but promote side reactions, necessitating careful pH control in synthetic workflows .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Aplicaciones Científicas De Investigación

2-Butyl-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 2-Butyl-4-(chloromethyl)-1,3-thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparación Con Compuestos Similares

2-Methyl-4-(chloromethyl)-1,3-thiazole

2-Ethyl-4-(chloromethyl)-1,3-thiazole

2-Propyl-4-(chloromethyl)-1,3-thiazole

Uniqueness: 2-Butyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs. The presence of the butyl group, in particular, can affect its physical properties and its interaction with biological targets.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-Butyl-4-(chloromethyl)-1,3-thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its reactivity and biological properties. The presence of a butyl group and a chloromethyl substituent enhances its potential for interaction with biological macromolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Moreover, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.23 mg/mL | 0.47 mg/mL |

| B. cereus | 0.17 mg/mL | 0.23 mg/mL |

| S. Typhimurium | 0.23 mg/mL | 0.47 mg/mL |

These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 2.01 | Significant growth inhibition |

| HeLa (cervical cancer) | Moderate | Selective action observed |

| HT29 (colon cancer) | Moderate | Induces apoptosis in treated cells |

The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer therapeutic .

Case Studies and Research Findings

- Antimicrobial Studies : A study reported that thiazole derivatives, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications on the thiazole ring could enhance antibacterial efficacy .

- Anticancer Studies : In a comparative study involving various thiazole derivatives, this compound showed promising results against several cancer cell lines, particularly in inducing apoptosis and inhibiting cell proliferation .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may disrupt cellular processes by targeting specific enzymes involved in critical pathways such as DNA replication and repair.

Propiedades

IUPAC Name |

2-butyl-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDYVSFANGSMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.